molecular formula C12H11BrN2 B112620 N-Benzyl-6-bromopyridin-2-amine CAS No. 427900-17-2

N-Benzyl-6-bromopyridin-2-amine

Cat. No.: B112620
CAS No.: 427900-17-2
M. Wt: 263.13 g/mol
InChI Key: VCWLITVACKPQRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-bromopyridin-2-amine typically involves the following steps:

    Bromination of Pyridine: The initial step involves the bromination of pyridine to form 2-bromopyridine.

    Amination: The 2-bromopyridine is then subjected to amination with benzylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-bromopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Benzyl-6-bromopyridin-2-amine is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biomolecules, while the pyridine ring can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

    2-Amino-6-bromopyridine: Similar structure but lacks the benzyl group.

    2-Benzylamino-4-bromopyridine: Similar structure but with the bromine atom at the 4th position.

    2-Benzylamino-6-chloropyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: N-Benzyl-6-bromopyridin-2-amine is unique due to the presence of both the benzylamino group and the bromine atom at specific positions on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research applications.

Biological Activity

N-Benzyl-6-bromopyridin-2-amine is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic properties and biochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 6-position and a benzyl group at the nitrogen atom. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on proteins. For instance, the cyanoacrylamide group in related compounds has been shown to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, a study on related pyridine derivatives showed promising results in inhibiting cell proliferation in breast cancer and leukemia models.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related pyridine derivatives have shown selective antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) . This indicates that this compound may exhibit similar properties, warranting further investigation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer effects of similar pyridine derivatives. The research demonstrated that modifications in the pyridine ring significantly influenced cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for enhanced anticancer activity.
  • Antimicrobial Activity :
    • In research focusing on N-Alkyl-N-(pyridin-2-yl)hydroxylamines, compounds structurally related to this compound were shown to possess potent antibacterial activity against resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 0.41 µg/mL against Micrococcus luteus, indicating strong potential for development into therapeutic agents .

Data Tables

Activity Target Effect Reference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialGram-positive bacteriaPotent antibacterial effect

Properties

IUPAC Name

N-benzyl-6-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLITVACKPQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457687
Record name 2-BENZYLAMINO-6-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427900-17-2
Record name 2-BENZYLAMINO-6-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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